2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
Description
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 41213-40-5) is a bicyclic pyrazole derivative characterized by a hydroxyl group at position 3, a methyl group at position 2, and a fused cyclopentane ring. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . The compound is stored at 2–8°C, indicating sensitivity to thermal degradation .
Properties
IUPAC Name |
2-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-7(10)5-3-2-4-6(5)8-9/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFVXLQZYYCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from cyclopentanone derivatives and hydrazine or substituted hydrazines. The key steps include:
- Formation of a hydrazone intermediate by condensation of cyclopentanone or its derivatives with hydrazine.
- Methylation at the 2-position to introduce the methyl substituent.
- Cyclization to form the fused pyrazole ring system.
- Hydroxylation or selective oxidation to install the hydroxyl group at the 3-position.
This approach leverages the nucleophilic addition of hydrazine to carbonyl groups followed by ring closure under controlled conditions to yield the bicyclic pyrazole structure.
Detailed Synthetic Route
One well-documented method involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Hydrazone formation | Cyclopentanone + Hydrazine hydrate, reflux in ethanol or acetic acid | Formation of cyclopentanone hydrazone intermediate |
| 2. Methylation | Methyl iodide or methyl sulfate, base (e.g., K2CO3), room temperature to mild heating | Introduction of methyl group at the 2-position of the hydrazone |
| 3. Cyclization | Acidic or thermal conditions (e.g., reflux in acetic acid) | Intramolecular cyclization to form the fused pyrazole ring |
| 4. Hydroxylation | Mild oxidizing agents or hydrolysis under controlled pH | Installation of hydroxyl group at the 3-position |
This synthetic sequence is supported by analogous pyrazole syntheses reported in literature, where β-keto esters react with hydrazines to afford pyrazol-3-ones, and subsequent modifications yield hydroxylated bicyclic derivatives.
Industrial Scale Synthesis
Industrial methods adapt the laboratory-scale synthesis with process optimization to enhance yield, purity, and scalability. Techniques include:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and in-line monitoring for reaction control.
- Optimization of solvent systems and temperature profiles to maximize regioselectivity and minimize by-products.
These methods ensure reproducible high-purity product suitable for pharmaceutical intermediate use.
Chemical Reaction Analysis in Preparation
Types of Reactions Involved
- Condensation: Formation of hydrazone intermediates from cyclopentanone and hydrazine.
- Alkylation: Methylation of nitrogen or carbon centers to introduce the methyl substituent.
- Cyclization: Intramolecular ring closure to form the fused bicyclic pyrazole.
- Oxidation/Hydroxylation: Introduction of hydroxyl functionality at the 3-position.
Common Reagents and Conditions
| Reaction Type | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate | Reflux in ethanol or acetic acid | Acidic medium favors condensation |
| Methylation | Methyl iodide, methyl sulfate | Base (K2CO3), mild heating | Selective methylation at 2-position |
| Cyclization | Acetic acid or acidic solvents | Reflux or heating | Controls regioselectivity |
| Hydroxylation | Mild oxidants (e.g., KMnO4, CrO3) or hydrolysis | Controlled pH, room temperature | Avoids over-oxidation |
Research Outcomes and Analytical Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR identifies proton environments in the cyclopentane and pyrazole rings, confirming methyl and hydroxyl substitution patterns.
- ^13C NMR distinguishes sp3 carbons in the cyclopentane ring and sp2 carbons in the pyrazole moiety.
- Infrared (IR) Spectroscopy:
- Broad absorption bands at 3200–3600 cm⁻¹ correspond to hydroxyl groups.
- Characteristic pyrazole ring vibrations appear near 1550–1600 cm⁻¹.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight (138.17 g/mol).
- Fragmentation patterns confirm bicyclic structure and substituent positions.
Data Table Summarizing Key Properties and Synthetic Parameters
| Parameter | Description | Value / Notes |
|---|---|---|
| Molecular Formula | Chemical composition | C7H10N2O |
| Molecular Weight | Molar mass | 138.17 g/mol |
| CAS Number | Registry identifier | 41213-40-5 |
| Storage Conditions | Temperature and atmosphere | 2–8°C, inert gas, amber vial |
| Key Synthetic Steps | Main transformations | Hydrazone formation, methylation, cyclization, hydroxylation |
| Typical Solvents | Used in synthesis | Ethanol, acetic acid, organic bases |
| Analytical Techniques | Characterization methods | NMR (^1H, ^13C), IR, MS |
| Reaction Yields | Reported yields | Typically moderate to high (60–85%) depending on conditions |
Summary of Literature and Patent Insights
- Patent US10695334B2 describes heteroaromatic carboxamide derivatives related to cyclopenta[c]pyrazole structures, indicating synthetic routes involving hydrazine and methylation steps consistent with the preparation of this compound.
- Research articles emphasize the importance of controlling regioselectivity during cyclization by adjusting substituents and reaction conditions, with solvent polarity and temperature being critical factors.
- Industrial synthesis focuses on process intensification via continuous flow and automation to enhance yield and purity.
- Analytical methods such as NMR, IR, and MS are essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol with analogs differing in substituents, functional groups, or core modifications:
Structural and Functional Insights
Substituent Effects :
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, critical for target engagement in BET inhibition . In contrast, the amine in BPN-3783 improves basicity, facilitating its role as an internal standard in bioanalytical assays .
- Methyl vs. Ethyl Groups : The ethyl substituent in BPN-3783 increases lipophilicity (higher XlogP) compared to the methyl group in the target compound, influencing pharmacokinetic properties .
Core Modifications :
- Replacement of the hydroxyl group with carboxylic acid (e.g., 129560-01-6) drastically alters polarity and solubility, making it suitable for salt formation in drug formulations .
- The 6-methyl derivative (CTK6C0726) demonstrates positional isomerism effects, with reduced steric hindrance compared to 2-methyl analogs .
Pharmacological and Industrial Relevance
- BET Inhibition: The target compound’s hydroxyl group is essential for binding to bromodomains, as seen in compound 38, which shows nanomolar potency against BRD4 .
- Synthetic Utility : The amine derivative (1092301-31-9) is a versatile intermediate, as shown in , where it reacts with pyrimidoindole substrates to form bioactive molecules .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol, and how can regioselectivity be controlled during cyclization?
Methodological Answer: Synthesis typically involves cyclocondensation of β-keto esters with hydrazines under acidic or thermal conditions. For example, analogous pyrazol-3-ones are synthesized via refluxing phenylhydrazine with ethyl acetoacetate in acetic acid, followed by recrystallization in ethanol . Regioselectivity in cyclopenta-fused systems can be influenced by steric and electronic factors; substituents on the diketone precursor or hydrazine derivatives may direct cyclization pathways. Solvent polarity and temperature also play critical roles in stabilizing intermediates .
Q. Q2. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. H NMR can resolve proton environments in the tetrahydrocyclopenta ring, while C NMR identifies carbonyl and sp-hybridized carbons. Infrared (IR) spectroscopy verifies hydroxyl (3200–3600 cm) and pyrazole ring vibrations (1550–1600 cm). Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns, critical for distinguishing regioisomers .
Q. Q3. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound’s fused pyrazole and cyclopentane rings suggest sensitivity to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Safety data for structurally similar tetrahydrocyclopenta[c]pyrazol-amines indicate potential skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density distributions, identifying nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic regions (e.g., α-positions on the pyrazole ring). Molecular electrostatic potential (MEP) surfaces and Fukui indices are useful for predicting regioselectivity in functionalization reactions .
Q. Q5. What strategies resolve contradictions in reported reaction yields for Mannich reactions involving similar pyrazole derivatives?
Methodological Answer: Discrepancies in Mannich reaction yields (e.g., 98% in diazacrown ether synthesis vs. lower yields in other studies) may arise from differences in formaldehyde equivalents or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., pH, solvent polarity). For example, using N,N′-bis(methoxymethyl)diaza-18-crown-6 as a formaldehyde surrogate enhances yield by stabilizing iminium intermediates .
Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
Methodological Answer: Modify the hydroxyl group (e.g., acetylation, sulfonation) to alter solubility and hydrogen-bonding capacity. Introduce substituents on the cyclopentane ring (e.g., halogens, methyl groups) to modulate steric bulk and lipophilicity. Bioisosteric replacement of the pyrazole with triazole or imidazole rings can enhance metabolic stability, as seen in related pesticidal compounds .
Q. Q7. What chromatographic methods are effective in purifying byproducts from multi-step syntheses?
Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts. For non-polar impurities, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 to 1:1) is recommended. Monitor purity via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) with iodine visualization .
Q. Q8. How do solvent effects influence the compound’s tautomeric equilibrium in solution?
Methodological Answer: In polar aprotic solvents (e.g., DMSO), the enol tautomer dominates due to stabilization of the hydroxyl group via hydrogen bonding. In non-polar solvents (e.g., chloroform), the keto form may prevail. Variable-temperature NMR and UV-Vis spectroscopy (monitoring λmax shifts) quantify tautomeric ratios .
Data Analysis and Experimental Design
Q. Q9. What statistical approaches are suitable for optimizing reaction conditions in high-throughput screening?
Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) models interactions between variables (temperature, catalyst loading, solvent ratio). ANOVA identifies significant factors, while Pareto charts prioritize optimization parameters. For example, a 3 factorial design could maximize yield while minimizing side-product formation .
Q. Q10. How can researchers validate the compound’s proposed mechanism in catalytic cycles or biological systems?
Methodological Answer: Isotopic labeling (e.g., O in the hydroxyl group) tracks participation in hydrogen-bonding networks. Kinetic isotope effects (KIEs) and inhibition studies (e.g., using competitive ligands) confirm active-site binding in enzymatic assays. For catalytic applications, in situ FTIR or Raman spectroscopy monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
